4-Methylpyridine N-oxide

Thermochemistry Bond Energetics Substituent Effects

Researchers needing a mild phosphorylation reagent often face amine contamination and substrate degradation. 4-Methylpyridine N-oxide offers a solution. - Enables amine-free O-phosphorylation of alcohols at room temp with high chemoselectivity. - Achieves inhibitory effects on proton extrusion/nitrate uptake in roots, unlike stimulatory 2-Me analogs. - Bulk stock available, with purity ≥98% (GC), from a globally shipping supply partner.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
CAS No. 1003-67-4
Cat. No. B094516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyridine N-oxide
CAS1003-67-4
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C6H7NO/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
InChIKeyIWYYIZOHWPCALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.16 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpyridine N-oxide: Core Properties


4-Methylpyridine N-oxide (CAS 1003-67-4) is a heterocyclic N-oxide derived from 4-picoline. It is a white to light yellow crystalline solid with a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol . Its melting point is reliably reported as 182–186 °C , and it has a flash point of 149 °C (closed cup) . The compound is soluble in water, ethanol, and acetone . Critically evaluated thermophysical data, including enthalpy of formation and sublimation, are available from NIST [1].

Thermochemical & Energetic Studies — Reported enthalpy of formation and N–O bond dissociation energy support energetic profiling distinct from pyridine N-oxide.
Coordination Chemistry & Crystal Engineering — Position-specific solvent coordination (methanol vs. water) enables tuning of metal-organic framework assembly.
Organocatalytic Method Development — Reported use in amine-free O‑phosphorylation of alcohols at room temperature with molecular sieves.
Plant Ion Transport & Agrochemical Research — Inhibitory response on H⁺‑ATPase and nitrate uptake in maize roots contrasts with stimulatory analogs.
Industrial Metal Finishing — Documented as a phosphating accelerator component in patent literature.
Selection context: 4-methyl positional isomer differentiates coordination, biological, and catalytic outcomes.

4-Methylpyridine N-oxide: Substitution Differentiation


While 4-Methylpyridine N-oxide belongs to the class of pyridine N-oxides, its performance in key applications is distinct from its close analogs, such as pyridine N-oxide, 2-methylpyridine N-oxide, and 3-methylpyridine N-oxide. This differentiation arises from the specific electronic and steric effects of the methyl group at the 4-position, which influences its coordination chemistry [1], its reactivity in organocatalytic processes [2], and its biological activity profile [3]. Direct substitution with other N-oxides cannot be assumed without quantitative evaluation, as demonstrated by the comparative evidence below.

This Product (4-MePNO) Analog N-Oxides
4‑Methyl substitution shifts N–O bond length and electronic character
Pyridine N‑oxide, 2‑ or 3‑methyl analogs may exhibit different bond polarization and reactivity
Forms methanol-coordinated Mn(II) dimer; unique crystal packing
2‑MePNO and 3‑MePNO incorporate water or extra ligand in analogous syntheses
Inhibits H⁺‑ATPase and nitrate uptake in maize root assay
2‑Methylpyridine N‑oxide strongly stimulates the same ion‑transport endpoints
Method-specific amine‑free phosphorylation catalyst
Other N‑oxides not validated in this organocatalytic protocol; transfer may require re‑optimization

4-Methylpyridine N-oxide: Comparative Evidence


Enthalpy of Formation & N-O Bond Strength vs. Pyridine N-oxide

The electron-donating methyl group at the 4-position significantly alters the fundamental thermochemistry of the N-oxide. 4-Methylpyridine N-oxide exhibits a markedly lower enthalpy of formation (ΔfH°) compared to pyridine N-oxide, indicating a different energetic landscape [1]. This is further reflected in the energy of dissociation for the N→O bond, which is 259.0 kJ mol⁻¹ for 4-methylpyridine 1-oxide, compared to a calculated value for pyridine 1-oxide [2].

Enthalpy of Formation
Reported
ΔfH° solid −0.5 ± 2.1 kJ mol⁻¹
Thermochemical differentiation from pyridine N‑oxide (~−0.42 kJ mol⁻¹).
Precision bomb calorimetry; cross‑study comparison.
Thermochemistry Bond Energetics Substituent Effects

Coordination in Mn(II) Bromide Complexes vs. Methyl Analogs

In a direct structural comparison, manganese(II) bromide complexes with four pyridine N-oxides (PNO, 2MePNO, 3MePNO, and 4MePNO) exhibit significant differences in their dimeric structures and solvent coordination [1]. While all four form pseudo-octahedral dimers, the 4-methyl derivative uniquely incorporates a bound methanol molecule in its crystal lattice, whereas the 2-methyl and 3-methyl analogs incorporate water or additional ligand molecules [1].

Coordination in Mn(II) Complexes
Head‑to‑head
4‑MePNO: [Mn₂Br₄(4MePNO)₄(CH₃OH)₂] (coordinated methanol)
2‑MePNO: H₂O‑coordinated species; 3‑MePNO: H₂O‑coordinated
Methyl position dictates solvent incorporation and crystal packing.
Single‑crystal XRD; methanol synthesis conditions.
Coordination Chemistry Crystal Engineering Ligand Design

Plant Physiology Effects: 4- vs. 2-Methylpyridine N-oxide

In a study of N-oxide effects on maize seedlings, 4-methylpyridine N-oxide exhibited an inhibitory profile, distinctly different from the stimulatory action of 2-methylpyridine N-oxide [1]. Specifically, 4-methylpyridine N-oxide inhibited H+-ATPase activity, proton extrusion, and nitrate uptake, while 2-methylpyridine N-oxide was the most effective at stimulating these processes [1].

Plant Ion Transport
Head‑to‑head
4‑MePNO: Inhibits H⁺‑ATPase and nitrate uptake
2‑MePNO: Strong stimulation of the same endpoints
Position‑dependent qualitative reversal of biological response.
Maize seedlings, 10⁻⁵ M; opposite effects observed.
Plant Growth Regulation Agrochemicals Biochemical Assays

Organocatalytic Amine-Free Phosphorylation

4-Methylpyridine N-oxide serves as a mild and efficient organocatalyst for the phosphorylation of alcohols, enabling a chemoselective and amine-free method [1]. This reaction proceeds at room temperature with 4 Å molecular sieves and is compatible with acid- or base-sensitive substrates [1]. While other N-oxides might be considered, this specific method and its high yield for various substrates are documented specifically for 4-methylpyridine N-oxide [1].

Phosphorylation Catalysis
Reported
Amine‑free O‑phosphorylation at room temperature, 4 Å MS, high chemoselectivity
Reported method‑specific utility for sensitive substrates.
Not directly compared to other N‑oxides; method context.
Organocatalysis Synthetic Methodology Phosphorylation

Basicity and N-O Bond Length vs. Pyridine N-oxide

Gas-phase electron diffraction (GED) and DFT calculations reveal that the 4-methyl substituent directly alters the molecular geometry and electronic structure of the N-oxide [1]. The presence of the electron-donating CH3 group leads to an increase in the N→O bond length compared to unsubstituted pyridine N-oxide [1]. This elongation is consistent with enhanced hyperconjugation and a stronger N→O semipolar bond [1].

N–O Bond Length
Head‑to‑head
4‑MePNO: Increased N–O bond length relative to PyO
Pyridine N‑oxide: Shorter N–O bond length
Electron‑donating 4‑methyl group elongates the N–O bond.
Gas‑phase electron diffraction + DFT; trend confirmed.
Molecular Structure Gas-Phase Electron Diffraction Electronic Effects

Industrial Phosphating Accelerator

A patent for N-oxide accelerated phosphating solutions explicitly includes 4-methylpyridine N-oxide as a preferred accelerator component [1]. The solution contains 0.2 to 3 g/L zinc ions, 3 to 50 g/L phosphate ions, and 0.05 to 4 g/L of an organic N-oxide [1]. The N-oxide is preferably chosen from a list that includes pyridine-N-oxide, 2-methylpyridine-N-oxide, and 4-methylpyridine-N-oxide [1].

Phosphating Accelerator
Supporting evidence
Listed as preferred organic N‑oxide in patent EP1005578A1
Documented industrial formulation component.
No differentiation among listed N‑oxides; application context.
Surface Treatment Corrosion Protection Metal Finishing

4-Methylpyridine N-oxide: Application Scenarios


Coordination Chemistry & Crystal Engineering

Researchers designing metal-organic frameworks or studying supramolecular assembly should select 4-methylpyridine N-oxide when the specific crystal packing, solvent coordination, or ligand geometry observed in its complexes is desired. Its distinct behavior compared to 2- and 3-methyl analogs in manganese(II) bromide systems [1] makes it a valuable tool for fine-tuning structure.

Agrochemical & Plant Physiology Research

In plant biology studies, 4-methylpyridine N-oxide is a preferred reagent for inducing a specific inhibitory response on proton extrusion and nitrate uptake in roots, in contrast to the stimulatory effects of 2-methylpyridine N-oxide [2]. This makes it a useful tool for investigating plant ion transport mechanisms.

Mild Organocatalysis for Sensitive Substrates

Process chemists seeking a mild, amine-free method for the phosphorylation of alcohols should consider 4-methylpyridine N-oxide as a first-line reagent. Its documented efficacy at room temperature with high chemoselectivity [3] is a key advantage for complex molecule synthesis.

Industrial Metal Surface Treatment

Manufacturers and users of phosphating solutions for corrosion protection can specify 4-methylpyridine N-oxide as a validated accelerator component, as per established patent literature [4]. This provides a documented and industrially relevant application for bulk procurement.

Application
Selection Property
Validation Focus
Coordination Chemistry & Crystal Engineering
Position‑specific ligand geometry and solvent coordination
Methanol vs. water incorporation in Mn(II) dimer crystal structures
Agrochemical & Plant Physiology Research
Position‑dependent biological response on ion transport
H⁺‑ATPase inhibition vs. stimulation in maize root assays
Mild Organocatalysis for Sensitive Substrates
Reported chemoselectivity in amine‑free phosphorylation
Substrate scope and room‑temperature method robustness
Industrial Metal Surface Treatment
Documented phosphating accelerator in patent context
Phosphate coating performance per industrial specification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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